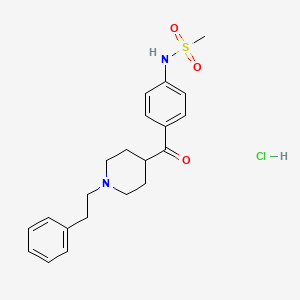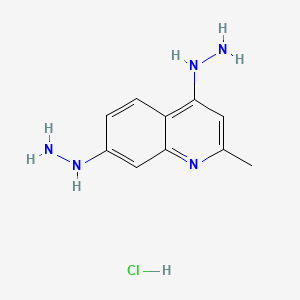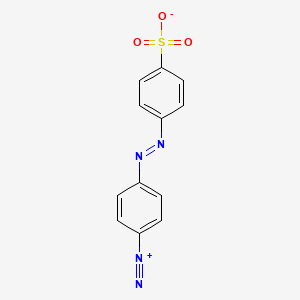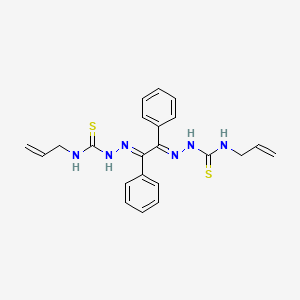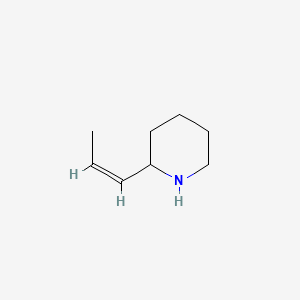
2-((Z)-Prop-1-enyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Z)-Prop-1-enyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a prop-1-enyl group in the Z-configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Z)-Prop-1-enyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the aza-Michael addition between diamines and sulfonium salts .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . The use of Grignard reagents and organoboronates in cyclization reactions is also prevalent .
Chemical Reactions Analysis
Types of Reactions: 2-((Z)-Prop-1-enyl)piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Introduction of various functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, saturated piperidines, and substituted piperidine derivatives .
Scientific Research Applications
2-((Z)-Prop-1-enyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Z)-Prop-1-enyl)piperidine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase, impacting neurotransmission .
Comparison with Similar Compounds
Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine, commonly used in calcium channel blockers.
Uniqueness: 2-((Z)-Prop-1-enyl)piperidine is unique due to its specific substitution pattern and configuration, which can impart distinct biological and chemical properties compared to other piperidine derivatives .
Properties
CAS No. |
206869-30-9 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-[(Z)-prop-1-enyl]piperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |
InChI Key |
VSTUPIHCUMAUGE-DJWKRKHSSA-N |
Isomeric SMILES |
C/C=C\C1CCCCN1 |
Canonical SMILES |
CC=CC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


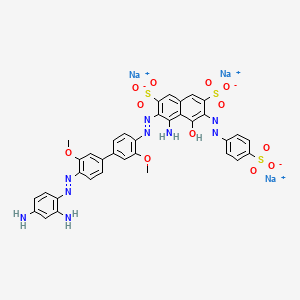
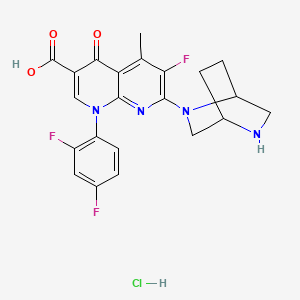
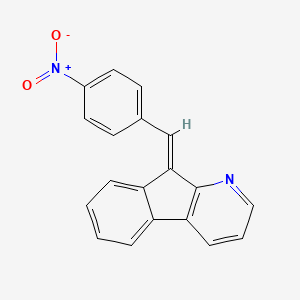
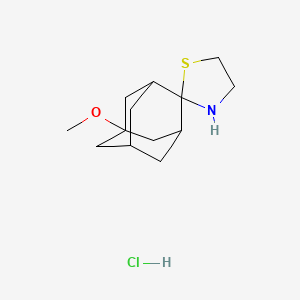
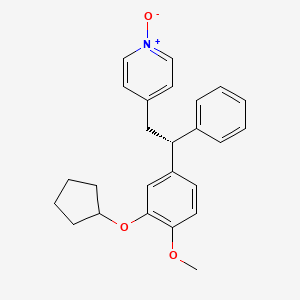
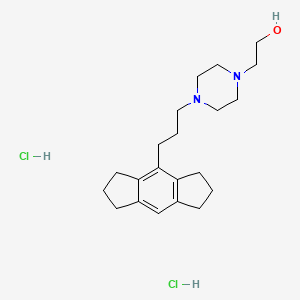
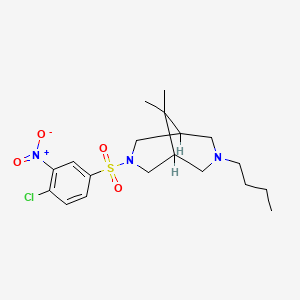
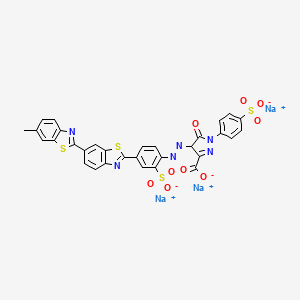
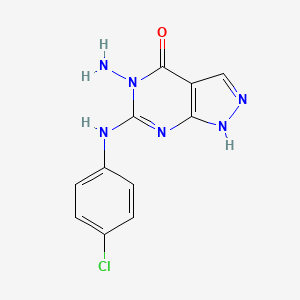
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
